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molecular formula C11H13NO3 B8538997 2,3-Dihydro-benzofuran-5-carboxylic acid methoxy-methyl-amide

2,3-Dihydro-benzofuran-5-carboxylic acid methoxy-methyl-amide

Cat. No. B8538997
M. Wt: 207.23 g/mol
InChI Key: KKHHVHPPFJVNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994203B2

Procedure details

A solution of benzofuran-5-carboxylic acid methoxy-methyl-amide (Intermediate P, 235 mg, 1.145 mmol) in ethanol (20 ml) is hydrogenated over 10% Pd on carbon (30×4 mm CatCart®) at 40° C. and 30 bar using the H-Cube Hydrogenator. After 6 hrs the reaction is complete and the reaction mixture is concentrated in vacuo to give an oil; MS m/z=208.1 [M+H]+; H NMR 400.13 MHz (CDCl3)-7.6 (1H, s), 7.55 (1H, d), 7.8 (1H, d), 4.6 (2H, t), 3.6 (3H, s), 3.35 (3H, s), 3.25 (2H, t).
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(CDCl3)-7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:15])[C:4]([C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH:12]=[CH:11][C:10]=2[CH:14]=1)=[O:5]>C(O)C.[Pd]>[CH3:1][O:2][N:3]([CH3:15])[C:4]([C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH2:12][CH2:11][C:10]=2[CH:14]=1)=[O:5]

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
CON(C(=O)C=1C=CC2=C(C=CO2)C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C=1C=CC2=C(C=CO2)C1)C
Step Three
Name
(CDCl3)-7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CON(C(=O)C=1C=CC2=C(CCO2)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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